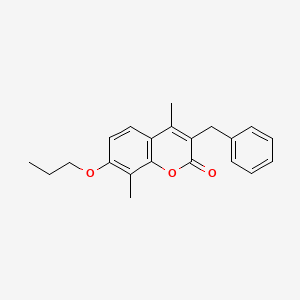
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3-methylphenyl)-2-pyrrolidinone
Vue d'ensemble
Description
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3-methylphenyl)-2-pyrrolidinone, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of various inflammatory conditions. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. Diclofenac has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mécanisme D'action
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3-methylphenyl)-2-pyrrolidinone works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in response to tissue damage or infection. By inhibiting COX enzymes, diclofenac reduces the production of prostaglandins, which reduces inflammation and pain.
Biochemical and Physiological Effects:
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3-methylphenyl)-2-pyrrolidinone has been shown to have several biochemical and physiological effects, including inhibition of COX enzymes, reduction of prostaglandin production, and reduction of inflammation and pain. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3-methylphenyl)-2-pyrrolidinone has been shown to have a half-life of approximately 2 hours, and is metabolized primarily by the liver.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3-methylphenyl)-2-pyrrolidinone has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to inhibit COX enzymes. It is also widely available and relatively inexpensive. However, there are also some limitations to its use, including its potential for toxicity at high doses, and its effects on other enzymes and pathways in addition to COX.
Orientations Futures
There are several potential future directions for research involving diclofenac, including the development of more selective COX inhibitors with fewer side effects, the investigation of diclofenac's potential for use in the treatment of cancer, and the exploration of its effects on other pathways and enzymes. Additionally, there is ongoing research into the potential use of diclofenac as a tool for studying the role of COX enzymes in various diseases.
Applications De Recherche Scientifique
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3-methylphenyl)-2-pyrrolidinone has been widely used in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3-methylphenyl)-2-pyrrolidinone has been used to study the role of COX enzymes in inflammation and pain, and to investigate the potential therapeutic applications of COX inhibitors in various diseases, including arthritis, cancer, and cardiovascular disease.
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15-5-4-8-19(11-15)23-14-18(12-20(23)24)21(25)22-10-9-16-6-2-3-7-17(16)13-22/h2-8,11,18H,9-10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRFWYYIKGLWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4648254.png)
![6-(4-methylphenyl)-2-(methylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4648262.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide](/img/structure/B4648263.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine](/img/structure/B4648284.png)
![5-(2-ethylbutanoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4648296.png)
![3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4648297.png)
![1-[4-(5-{[(4-piperidinylmethyl)amino]methyl}-2-furyl)phenyl]ethanol dihydrochloride](/img/structure/B4648305.png)
![7-cycloheptyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4648310.png)
![2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4648313.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4648327.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B4648330.png)

![2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B4648364.png)